molecular formula C7H6Br2Mg B021876 Magnesium bromide (3-bromophenyl)methanide (1/1/1) CAS No. 107549-22-4

Magnesium bromide (3-bromophenyl)methanide (1/1/1)

Cat. No.: B021876
CAS No.: 107549-22-4
M. Wt: 274.24 g/mol
InChI Key: OJXOOFXUHZAXLO-UHFFFAOYSA-M
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Description

3-Bromobenzylmagnesium bromide is a versatile organomagnesium reagent with the formula C₇H₆Br₂Mg, widely used in organic synthesis for the formation of new carbon-carbon bonds . As a Grignard reagent, its carbon-magnesium bond is highly polar, making the carbon atom nucleophilic and highly reactive toward a variety of electrophiles . Key Research Applications: • Nucleophilic Addition: This reagent readily adds to carbonyl compounds such as aldehydes and ketones, facilitating the synthesis of complex secondary and tertiary alcohols, which are valuable intermediates in pharmaceutical and fine chemical research . • Cross-Coupling Reactions: The presence of both the nucleophilic benzyl site and the bromine substituent on the aromatic ring makes this molecule a valuable bifunctional building block. It can undergo further metal-catalyzed cross-couplings, such as Kumada coupling, to construct more elaborate biphenyl structures . • Synthesis of Heteroatom Compounds: It serves as a precursor for synthesizing organometallic compounds of other elements and is alkylated with various metal halides to create reagents for further synthetic transformations . Handling and Safety: This product is typically supplied as a 0.25M solution in diethyl ether . It is extremely flammable , reacts violently with water, and may form explosive peroxides. It must be handled under an inert atmosphere using air-free techniques to prevent degradation . Disclaimer: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Properties

IUPAC Name

magnesium;1-bromo-3-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXOOFXUHZAXLO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584273
Record name Magnesium bromide (3-bromophenyl)methanide (1/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107549-22-4
Record name Magnesium bromide (3-bromophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromobenzylmagnesium Bromide

Classical Grignard Formation from 3-Bromobenzyl Bromide and Magnesium Metal

The quintessential method for preparing Grignard reagents involves the direct reaction of an organohalide with magnesium metal. wikipedia.org In the case of 3-Bromobenzylmagnesium bromide, the precursor is 3-bromobenzyl bromide. This process is heterogeneous, occurring on the surface of the magnesium metal. byjus.comalfredstate.edu

Mechanistic Pathways of Initiation and Propagation: Single-Electron Transfer (SET) Processes

The formation of a Grignard reagent is not a simple insertion but a complex process initiated by a single-electron transfer (SET) from the magnesium metal surface to the organic halide. utexas.edulookchem.com The mechanism is understood to proceed through radical intermediates. alfredstate.eduutexas.edu

The key steps in the formation of 3-Bromobenzylmagnesium bromide are:

Initiation: An electron is transferred from the magnesium surface to the antibonding orbital of the carbon-bromine bond in 3-bromobenzyl bromide. This is the rate-determining step. utexas.edu

Intermediate Formation: This electron transfer results in the cleavage of the C-Br bond, forming a 3-bromobenzyl radical and a bromide anion, which are adsorbed onto the magnesium surface. lookchem.com A magnesium radical cation (Mg⁺) is also formed. utexas.edu

Propagation: The highly reactive 3-bromobenzyl radical quickly combines with the magnesium radical cation on the surface to form the final organomagnesium compound, 3-Bromobenzylmagnesium bromide. utexas.edu

Side reactions, such as the homocoupling of the benzyl (B1604629) radicals to form 1,2-bis(3-bromophenyl)ethane, can occur, particularly with reactive benzylic halides. The efficiency of the primary reaction pathway is heavily dependent on the condition of the magnesium surface and the reaction environment. lookchem.com

Impact of Magnesium Surface Activation Techniques on Reaction Efficiency

A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, which inhibits the initial electron transfer. stackexchange.commnstate.edu To overcome this, various activation techniques are employed to expose a fresh, reactive metal surface. stackexchange.com

Activation MethodDescriptionMechanism of Action
Mechanical Methods Crushing magnesium pieces in situ, rapid stirring, or sonication. stackexchange.comPhysically breaks the MgO layer, exposing unoxidized magnesium. researchgate.net
Chemical Activators Small amounts of reagents like iodine (I₂), 1,2-dibromoethane (B42909), or methyl iodide are added. stackexchange.comThese agents react with the MgO layer. For example, 1,2-dibromoethane reacts to form ethylene (B1197577) gas and magnesium bromide, etching the surface. stackexchange.comresearchgate.net
Pre-formed Grignard Reagent A small amount of a previously prepared Grignard reagent is added to initiate the reaction. stackexchange.comActs as an initiator, likely by complexing with and helping to disrupt the oxide layer.
Rieke Magnesium Highly reactive, finely divided magnesium powder produced by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal like lithium or potassium. unl.eduechemi.comProvides a very high surface area of clean, unoxidized magnesium, circumventing the activation issue entirely. echemi.com

The choice of activation method is critical for ensuring a timely initiation and efficient conversion to the desired Grignard reagent.

Role of Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran) in Facilitating Formation

Ethereal solvents are essential for the successful formation and stabilization of Grignard reagents. wikipedia.orglibretexts.org Solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) play several crucial roles:

Solvation and Stabilization: The lone pair electrons on the oxygen atoms of ether molecules coordinate with the electron-deficient magnesium center of the Grignard reagent. quora.com This forms a stable complex (e.g., RMgX(ether)₂) which solvates the reagent, keeping it in solution and preventing aggregation. wikipedia.orgvedantu.com

Enhanced Reactivity: This coordination complexation increases the polarity of the carbon-magnesium bond, enhancing the nucleophilicity of the carbanionic carbon. vedantu.com

Aprotic Environment: Ethers are aprotic solvents, meaning they lack acidic protons. utexas.eduquora.com This is critical because Grignard reagents are strong bases and would be rapidly destroyed by protonolysis if protic solvents like water or alcohols were present. utexas.edumnstate.edu

The use of anhydrous (dry) ethereal solvents is mandatory to prevent the quenching of the highly reactive Grignard reagent. wikipedia.org

Halogen-Magnesium Exchange Reactions for 3-Bromobenzylmagnesium Bromide Synthesis

An alternative and often more versatile method for preparing Grignard reagents is the halogen-magnesium exchange. This technique involves the reaction of an organic halide with a pre-formed, commercially available Grignard reagent. wikipedia.org The reaction is a homogeneous process, which can offer significant advantages over the heterogeneous classical method. clockss.org

R-X + R'-MgX' ⇌ R-MgX' + R'-X

Utility of Advanced Grignard Reagents (e.g., Isopropylmagnesium Chloride-Lithium Chloride Complex)

The development of advanced Grignard reagents has greatly expanded the scope of the halogen-magnesium exchange. A prominent example is the isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent. wikipedia.orgresearchgate.net

The presence of lithium chloride has several beneficial effects:

Increased Reactivity: LiCl breaks down the dimeric or oligomeric aggregates of the Grignard reagent in solution, leading to more reactive monomeric species. wikipedia.orgguidechem.com This significantly accelerates the rate of the halogen-magnesium exchange. researchgate.net

Enhanced Solubility: The complex increases the solubility of the resulting Grignard reagent, which is particularly useful in preparing reagents that might otherwise precipitate from solution. guidechem.com

Milder Conditions: The enhanced reactivity allows the exchange to be performed at much lower temperatures (e.g., below 0 °C). clockss.orgharvard.edu This is crucial for preparing Grignard reagents that contain sensitive functional groups (like esters or nitriles) that would not be tolerated under the conditions of classical formation. clockss.orgmerckmillipore.com

This methodology allows for the preparation of a wide array of functionalized Grignard reagents that are inaccessible through direct insertion of magnesium. clockss.orgresearchgate.net

Kinetic Advantages and Regioselectivity in Exchange-Based Synthesis

The halogen-magnesium exchange offers distinct kinetic and regioselective advantages.

Kinetic Control: The rate of exchange is influenced by the stability of the resulting Grignard reagent. The equilibrium generally favors the formation of the organomagnesium species where the negative charge resides on the more electronegative (more s-character) carbon atom. For aromatic systems, the exchange proceeds faster with more electron-deficient rings. clockss.orgharvard.edu The reaction is generally thermodynamically driven. acs.org

Regioselectivity: The exchange reaction can be highly regioselective. For example, in a molecule with multiple halogen atoms, the exchange often occurs preferentially at the most reactive site. Iodine undergoes exchange much more readily than bromine, which in turn is more reactive than chlorine. researchgate.netacs.org Furthermore, the presence of ortho-chelating groups can direct the magnesium to a specific halogen, enhancing the rate and controlling the regioselectivity of the exchange. harvard.edu

This level of control allows for the selective synthesis of specific Grignard isomers from polyhalogenated precursors, a feat that is often difficult to achieve using the classical magnesium insertion method.

Mechanistic Investigations of 3 Bromobenzylmagnesium Bromide Reactivity

Nucleophilic Addition Mechanisms of the Benzyl (B1604629) Grignard Moiety

The primary mode of reaction for Grignard reagents is the nucleophilic addition to polarized multiple bonds, most notably the carbonyl group of aldehydes and ketones. wikipedia.orgpressbooks.pub The carbon-magnesium bond is highly polarized, rendering the benzylic carbon in 3-Bromobenzylmagnesium bromide nucleophilic. wikipedia.org This nucleophile readily attacks the electrophilic carbon of a carbonyl group, leading to the formation of a new carbon-carbon bond and, after an aqueous workup, an alcohol. pressbooks.pubbyjus.com

Detailed Analysis of Transition State Structures and Reaction Stereochemistry

The stereochemical outcome of Grignard additions is determined by the geometry of the transition state. For the reaction of Grignard reagents with carbonyl compounds, a six-membered ring transition state is often proposed. wikipedia.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling these transition states. iith.ac.inresearchgate.net These models suggest that the magnesium atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org The nucleophilic benzyl group then attacks the carbonyl carbon.

The structure of the transition state is influenced by several factors, including the steric bulk of both the Grignard reagent and the substrate, as well as the solvent. numberanalytics.com For instance, in reactions with chiral aldehydes or ketones, the approach of the nucleophile can be directed to one face of the carbonyl group, leading to the preferential formation of one stereoisomer. This stereoselectivity can often be predicted using models like Cram's Rule or the Felkin-Anh model. wikipedia.org Computational analyses have shown that for some systems, a tetra-coordinated magnesium complex can be the transition state. iith.ac.in The geometry of this complex, including bond angles and distances, dictates the reaction's stereochemical course. acs.org

Role of Substrate Coordination and Aggregation Phenomena (Schlenk Equilibrium)

Grignard reagents in solution exist as a complex mixture of species due to the Schlenk equilibrium. fiveable.mewikipedia.org This equilibrium involves the disproportionation of two molecules of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group. fiveable.mewikipedia.org Importantly, all the organomagnesium species present in the solution can be reactive. acs.org Computational studies have revealed that dinuclear magnesium complexes can be more reactive than their monomeric counterparts in nucleophilic additions. researchgate.net The coordination of the substrate to the magnesium center is a critical step in the reaction mechanism. pressbooks.pubacs.org This coordination activates the substrate towards nucleophilic attack. The various species in the Schlenk equilibrium can exhibit different reactivities, and multiple reaction pathways may occur simultaneously. acs.org

Influence of Solvation on Reaction Pathways and Selectivity

The solvent plays a critical role in Grignard reactions, not merely acting as a medium but actively participating in the reaction mechanism. acs.orgnumberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they solvate the magnesium atom, stabilizing the Grignard reagent. numberanalytics.comnumberanalytics.com The solvent molecules coordinate to the magnesium center, influencing the position of the Schlenk equilibrium and the reactivity of the Grignard species. acs.orgacs.org

The degree of solvation can impact the reaction rate and selectivity. acs.orgnumberanalytics.com More heavily solvated magnesium species can be more reactive. acs.org This is because the solvent can assist in the cleavage of the Mg-C bond and stabilize the transition state. acs.org The choice of solvent can also affect the stereoselectivity of the reaction by influencing the aggregation state of the Grignard reagent and the geometry of the transition state. numberanalytics.comwmich.edu For example, THF is often considered a superior solvent to diethyl ether for many Grignard reactions due to its better solvating ability. wmich.edu

Competing Reaction Mechanisms: Single Electron Transfer vs. Polar Mechanisms

While the polar, nucleophilic addition mechanism is prevalent, Grignard reactions can also proceed through a single electron transfer (SET) pathway, particularly with certain substrates. wikipedia.orgpsu.edu The choice between these two competing mechanisms depends on factors such as the nature of the Grignard reagent, the substrate, and the reaction conditions. acs.orgu-tokyo.ac.jp

The polar mechanism involves the direct nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic center of the substrate. psu.edu This is generally favored for reactions with aldehydes and less sterically hindered ketones. u-tokyo.ac.jp

The SET mechanism involves the transfer of a single electron from the Grignard reagent to the substrate, forming a radical ion pair. wikipedia.orgpsu.edu This is more likely to occur with substrates that have lower reduction potentials, such as aromatic ketones like benzophenone (B1666685). acs.orgu-tokyo.ac.jp The detection of radical coupling byproducts is often cited as evidence for an SET pathway. wikipedia.org Chiral Grignard reagents have been used as probes to distinguish between these mechanisms; a racemic product would suggest an SET pathway due to the formation of a rapidly racemizing radical intermediate. u-tokyo.ac.jp For benzylmagnesium halides, the reactivity order in certain reactions has been taken as evidence for an SET process. psu.edu

Kinetic Studies of 3-Bromobenzylmagnesium Bromide Additions

Kinetic studies provide quantitative insights into reaction mechanisms, including the determination of rate laws and activation parameters.

Determination of Rate Laws and Activation Parameters

The rate of a Grignard reaction is influenced by the concentrations of the reactants and the temperature. The reaction order with respect to the Grignard reagent and the substrate can be determined by systematically varying their concentrations and measuring the initial reaction rates. For some Grignard additions, the reaction has been found to be first-order in the organic halide and dependent on the magnesium surface area and stirring rate, suggesting that mass transport can be a limiting factor in the formation of the Grignard reagent itself. mit.edu

Kinetic studies on the addition of Grignard reagents to ketones have sometimes revealed complex kinetics, with some reactions exhibiting second-order kinetics with respect to the Grignard reagent. acs.org This has been interpreted as evidence for the involvement of dimeric Grignard species in the rate-determining step. acs.org The activation energy (Ea) for Grignard reactions can be determined by measuring the rate constants at different temperatures and applying the Arrhenius equation. For the formation of some Grignard reagents, the activation energy is low, consistent with a diffusion-controlled process. mit.edu The activation energy for the subsequent addition reaction provides information about the energy barrier of the transition state. For instance, the activation energy for the carboxylation of Grignard reagents has been found to be quite low. skku.edu

Below is a table summarizing hypothetical kinetic data for the reaction of 3-Bromobenzylmagnesium bromide with a generic ketone, illustrating the type of data obtained from such studies.

[3-Bromobenzylmagnesium bromide] (mol/L) [Ketone] (mol/L) Initial Rate (mol/L·s)
0.10.11.5 x 10⁻⁴
0.20.13.0 x 10⁻⁴
0.10.23.0 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

Further investigation into the activation parameters, such as enthalpy and entropy of activation, can provide deeper insights into the structure and nature of the transition state.

Effects of Temperature and Concentration on Reaction Velocity

The velocity of chemical reactions involving 3-Bromobenzylmagnesium bromide, a Grignard reagent, is significantly influenced by fundamental parameters such as temperature and the concentration of the reactants. These factors dictate the frequency and energy of molecular collisions, thereby controlling the rate at which products are formed.

Effect of Temperature

The relationship between temperature and reaction rate is one of the foundational concepts in chemical kinetics. Generally, an increase in temperature leads to a substantial increase in the reaction velocity. This phenomenon is primarily attributed to two factors rooted in the collision theory: an increased collision frequency and, more importantly, a higher proportion of molecules possessing the necessary activation energy (Ea) for a reaction to occur. solubilityofthings.comtamu.edu

The temperature dependence of the rate constant (k) is quantitatively described by the Arrhenius equation: byjus.com

k = A e-Ea/RT

Where:

k is the rate constant.

A is the pre-exponential factor, related to the frequency and orientation of collisions.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

Illustrative Effect of Temperature on Reaction Rate

Temperature (°C)Temperature (K)Relative Rate Constant (k_rel)Comment
20293.151.0Baseline reaction rate.
30303.15~2.0Rate approximately doubles with a 10°C increase.
40313.15~4.0Rate continues to increase exponentially.
50323.15~8.0Higher temperatures can significantly accelerate the reaction, but may also promote side reactions.

This table provides an illustrative example based on the general principle of temperature effects on reaction kinetics and is not based on specific experimental data for 3-Bromobenzylmagnesium bromide.

Effect of Concentration

The concentration of reactants is another critical factor governing reaction velocity. For reactions involving Grignard reagents, the rate is typically dependent on the concentration of both the organomagnesium compound and the substrate it reacts with. whiterose.ac.uk However, the relationship is often not straightforward due to the complex solution behavior of Grignard reagents.

In ether solvents like diethyl ether or tetrahydrofuran (THF), Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. schnyderchemsafety.com This involves the monomeric Grignard reagent (RMgX) in equilibrium with its dimeric form and the corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.

2 RMgX ⇌ (RMgX)₂ ⇌ R₂Mg + MgX₂

The reactivity of these different species can vary, leading to complex kinetic profiles. For example, studies on other Grignard reagents have shown that the reaction order with respect to the Grignard concentration is not always an integer. researchgate.net The pseudo-first-order rate constant, determined when the Grignard reagent is in large excess, may not depend linearly on its concentration due to this aggregation. researchgate.net At higher concentrations, the formation of less reactive dimeric or oligomeric species can cause the rate to increase less than proportionally. schnyderchemsafety.com

Kinetic studies on the formation of arylmagnesium reagents via bromine-magnesium exchange have provided quantitative insights into how the electronic nature of the substrate affects the reaction rate. While this data pertains to the formation of the Grignard reagent rather than its subsequent reaction, it serves as a powerful analogy for understanding reactivity. Research by Knochel and Mayr on substituted bromobenzenes demonstrated that electron-withdrawing substituents significantly accelerate the Br-Mg exchange reaction. rsc.org This is consistent with a mechanism where the electron density of the aromatic ring plays a crucial role.

Second-Order Rate Constants for Br-Mg Exchange with i-PrMgCl·LiCl at 0 °C

Substituent on Bromobenzene (B47551)Rate Constant k (M⁻¹s⁻¹)Relative Rate
4-CN2.97 x 10⁻³3.55
3-Cl8.37 x 10⁻⁴1.00
H< 1 x 10⁻⁵< 0.012

Data adapted from kinetic studies on substituted bromobenzenes, which serve as an analogue to understand electronic effects on reactivity. rsc.org These data pertain to the formation of the Grignard reagent.

Applications of 3 Bromobenzylmagnesium Bromide in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The primary application of 3-bromobenzylmagnesium bromide in organic synthesis is its participation in reactions that create new carbon-carbon bonds. These reactions are fundamental to the assembly of the carbon skeletons of a vast array of organic molecules.

One of the most common and powerful applications of Grignard reagents, including 3-bromobenzylmagnesium bromide, is the synthesis of alcohols through nucleophilic addition to carbonyl compounds. pressbooks.pubyoutube.com The polarized carbon-magnesium bond allows the benzyl (B1604629) group to act as a potent nucleophile, attacking the electrophilic carbon of the carbonyl group.

The reaction of 3-bromobenzylmagnesium bromide with aldehydes and ketones provides a reliable route to secondary and tertiary alcohols, respectively. libretexts.orglibretexts.org The initial step involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. fiveable.me Subsequent protonation of this intermediate, typically through an acidic workup, yields the final alcohol product. fiveable.me

The type of alcohol produced is determined by the nature of the starting carbonyl compound. chemguide.co.uk Reaction with formaldehyde (B43269) yields a primary alcohol, other aldehydes produce secondary alcohols, and ketones result in the formation of tertiary alcohols. libretexts.org

Table 1: Synthesis of Alcohols from 3-Bromobenzylmagnesium Bromide and Carbonyl Compounds

Carbonyl SubstrateProduct TypeGeneral Reaction
Aldehyde (e.g., Acetaldehyde)Secondary Alcohol3-BrC6H4CH2MgBr + CH3CHO → 3-BrC6H4CH2CH(OH)CH3
Ketone (e.g., Acetone)Tertiary Alcohol3-BrC6H4CH2MgBr + (CH3)2CO → 3-BrC6H4CH2C(OH)(CH3)2

Research has demonstrated the application of benzylmagnesium halides, such as the 3-bromo derivative, in reactions with carbohydrate aldehydes. nih.gov These reactions can sometimes lead to unexpected rearrangements, highlighting the influence of substrate structure and reaction conditions on the outcome. nih.gov

The reaction of 3-bromobenzylmagnesium bromide with esters and acid halides also leads to the formation of tertiary alcohols. masterorganicchemistry.comlibretexts.org Unlike aldehydes and ketones, these substrates undergo a two-fold addition of the Grignard reagent. The first equivalent of the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (alkoxide from an ester or halide from an acid halide) to form a ketone. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.com

Table 2: Multistep Additions to Esters and Acid Halides

SubstrateIntermediateFinal Product
Ester (R'COOR'')Ketone (3-BrC6H4CH2COR')Tertiary Alcohol ((3-BrC6H4CH2)2C(OH)R')
Acid Halide (R'COX)Ketone (3-BrC6H4CH2COR')Tertiary Alcohol ((3-BrC6H4CH2)2C(OH)R')

3-Bromobenzylmagnesium bromide can be carboxylated through its reaction with carbon dioxide, providing a direct route to 3-bromophenylacetic acid. google.comquora.com In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the carbon dioxide molecule. youtube.com This addition forms a magnesium carboxylate salt, which upon subsequent acidification, yields the corresponding carboxylic acid. quora.com Solid carbon dioxide (dry ice) is often used as the source of CO2 for this transformation. youtube.com

The reaction typically proceeds by adding the Grignard reagent solution to an excess of crushed dry ice. oc-praktikum.de An acidic workup is then performed to protonate the carboxylate intermediate. oc-praktikum.de

The nucleophilic nature of 3-bromobenzylmagnesium bromide also allows for its addition to carbon-nitrogen multiple bonds, such as those found in imines and nitriles. These reactions are valuable for the synthesis of various nitrogen-containing compounds.

The reaction with nitriles initially forms an imine anion after the nucleophilic addition of the Grignard reagent to the nitrile carbon. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com This two-step process provides a method for the synthesis of ketones where one of the alpha-substituents is the 3-bromobenzyl group.

Grignard reagents can also add to imines, resulting in the formation of amines after an aqueous workup. This reaction is analogous to the addition to carbonyl compounds, with the nitrogen of the imine being protonated in the final step.

3-Bromobenzylmagnesium bromide can participate in cross-coupling reactions with various organic electrophiles, typically catalyzed by transition metals like iron. nii.ac.jpacgpubs.org These reactions are a powerful tool for forming carbon-carbon bonds between two different organic fragments.

In these reactions, the Grignard reagent acts as the nucleophilic partner, while an organic halide or another suitable electrophile serves as the electrophilic partner. The transition metal catalyst facilitates the coupling process, which generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acgpubs.org Iron-catalyzed cross-coupling reactions have gained attention due to the low cost and low toxicity of iron. nii.ac.jp

These reactions allow for the coupling of the 3-bromobenzyl group with a variety of other organic moieties, providing access to a wide range of substituted aromatic compounds. The scope of the reaction can include the coupling of aryl halides with alkyl Grignard reagents and vice versa. nih.gov

Cross-Coupling Reactions with Organic Electrophiles

Transition-Metal Catalyzed (e.g., Palladium, Iron) Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, are well-established methods for the formation of C(sp²)-C(sp³) bonds. wikipedia.orgorganic-chemistry.org In a typical reaction, 3-bromobenzylmagnesium bromide reacts with an aryl or vinyl halide in the presence of a palladium catalyst, often supported by phosphine (B1218219) ligands, to yield the corresponding 3-bromobenzyl-substituted arene or alkene. The catalytic cycle generally involves oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the final product and regenerate the active catalyst. wikipedia.org

Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally benign alternative to palladium-catalyzed processes. nih.gov These reactions often proceed under mild conditions and can tolerate a wider range of functional groups. nih.gov The mechanism of iron-catalyzed couplings is still a subject of investigation but is thought to involve the formation of low-valent iron species that activate the organic halide. nih.gov The reaction of 3-bromobenzylmagnesium bromide with alkyl or aryl halides in the presence of an iron catalyst, such as iron(III) acetylacetonate, provides an efficient route to the corresponding cross-coupled products.

Table 1: Examples of Transition-Metal Catalyzed Coupling Reactions with 3-Bromobenzylmagnesium Bromide
ElectrophileCatalystLigand/AdditiveSolventProductYield (%)
Aryl BromidePd(OAc)₂PPh₃THF3-Bromobenzyl-areneModerate to High
Vinyl BromidePd(PPh₃)₄-Diethyl Ether3-Bromo-allylbenzeneModerate to High
Alkyl IodideFeCl₃TMEDATHF1-(3-Bromobenzyl)alkaneGood
Aryl ChlorideFe(acac)₃NMPTHF3-Bromobenzyl-areneGood

Note: This table is a generalized representation based on typical Kumada and iron-catalyzed coupling reactions. Specific yields are highly dependent on the exact substrates and reaction conditions.

Investigations into Homocoupling and Undesired Side Reactions

A common side reaction encountered in transition-metal-catalyzed cross-coupling reactions involving Grignard reagents is homocoupling, which leads to the formation of a symmetrical bibenzyl derivative. In the case of 3-bromobenzylmagnesium bromide, this results in the formation of 1,2-bis(3-bromophenyl)ethane (also known as 3,3'-dibromobibenzyl).

This undesired Wurtz-type coupling can occur through several pathways. wikipedia.orgresearchgate.net It can be promoted by the transition-metal catalyst itself, where two molecules of the Grignard reagent couple after transmetalation. Alternatively, it can occur in the absence of a catalyst through the reaction of the Grignard reagent with the starting 3-bromobenzyl bromide. researchgate.netmnstate.edu Reaction conditions such as higher temperatures, high concentrations of the Grignard reagent, and inefficient mixing can favor the homocoupling pathway. libretexts.org The choice of solvent can also play a crucial role, with some ethereal solvents potentially promoting this side reaction more than others. researchgate.net Careful control of reaction parameters, including slow addition of the Grignard reagent, is often necessary to minimize the formation of the homocoupled product. nih.gov

Formation of Carbon-Heteroatom Bonds

Beyond the formation of carbon-carbon bonds, 3-bromobenzylmagnesium bromide is a valuable reagent for the construction of carbon-heteroatom bonds. Its nucleophilic nature allows it to react with a variety of electrophilic heteroatomic species, leading to the formation of ethers, amines, and thioethers.

The synthesis of 3-bromobenzyl ethers can be achieved by reacting 3-bromobenzylmagnesium bromide with an appropriate electrophilic oxygen source. A common method involves the reaction with an aldehyde or ketone to form a secondary or tertiary alcohol, which can then be deprotonated to form an alkoxide and subsequently alkylated. More directly, reaction with an electrophilic oxygen species can be employed.

For the synthesis of N-(3-bromobenzyl)amines, the Grignard reagent can react with an amine possessing a suitable leaving group or with an imine. The direct reaction with primary or secondary amines is generally not feasible due to the acidic nature of the N-H bond, which would lead to deprotonation of the amine rather than nucleophilic attack. However, reaction with chloramines or similar electrophilic amine sources can provide a pathway to the desired product.

The formation of 3-bromobenzyl thioethers can be accomplished by the reaction of 3-bromobenzylmagnesium bromide with elemental sulfur followed by alkylation, or more directly by reaction with a disulfide. The latter proceeds via nucleophilic attack of the Grignard reagent on the sulfur-sulfur bond, cleaving it to form the thioether and a thiolate byproduct.

Table 2: Formation of Carbon-Heteroatom Bonds using 3-Bromobenzylmagnesium Bromide
HeteroatomElectrophileProduct
OxygenFormaldehyde, then H₃O⁺(3-Bromophenyl)methanol
OxygenAldehyde (R'CHO), then H₃O⁺1-(3-Bromophenyl)-1-alkanol
OxygenKetone (R'COR''), then H₃O⁺1-(3-Bromophenyl)-1,1-dialkyl-methanol
NitrogenChloramine (NH₂Cl)3-Bromobenzylamine
SulfurDimethyl disulfide (CH₃SSCH₃)3-Bromobenzyl methyl sulfide

Note: This table provides representative examples of carbon-heteroatom bond-forming reactions.

Advanced Analytical and Spectroscopic Techniques for 3 Bromobenzylmagnesium Bromide Research

In-situ Spectroscopic Monitoring during Synthesis and Reaction

Real-time monitoring of the formation and subsequent reactions of 3-Bromobenzylmagnesium bromide is critical for understanding reaction kinetics, mechanisms, and pathways. mt.com In-situ spectroscopic methods provide a non-invasive window into the reaction vessel, allowing for the direct observation of reactants, intermediates, and products as they evolve. mt.com

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Progression and Initiation Detection

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the synthesis of 3-Bromobenzylmagnesium bromide. mt.comnih.gov By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, spectra can be recorded continuously. nih.govdrawellanalytical.com The initiation and progression of the Grignard formation can be monitored by observing the disappearance of the characteristic C-Br stretching vibration of the starting material, 3-bromobenzyl bromide, and the appearance of new bands associated with the carbon-magnesium bond of the Grignard reagent. This technique offers valuable insights into the vibrational modes of the molecules, aiding in the characterization of their chemical composition and structural properties. nih.gov The specificity of FTIR allows for the real-time tracking of various species, which is crucial for optimizing reaction conditions and ensuring the complete conversion of the starting halide. mt.comresearchgate.net

Raman Spectroscopy for Reagent Purity Assessment and Adulterant Detection

Raman spectroscopy serves as a complementary vibrational spectroscopy technique that is particularly adept at analyzing organometallic compounds. spectroscopyonline.com It is a non-destructive method that provides a unique spectral fingerprint based on the molecular vibrations of a substance. horiba.com This makes it an effective tool for assessing the purity of 3-Bromobenzylmagnesium bromide preparations. nih.gov Common adulterants or byproducts, such as unreacted starting material or solvent impurities like toluene, can be readily identified and quantified. mdpi.com The intensity of the Raman signal is directly proportional to the concentration of the species, allowing for quantitative analysis. horiba.com The technique's insensitivity to moisture and its ability to measure through glass or quartz containers make it ideal for the analysis of highly reactive Grignard reagents. mdpi.com

Quantitative Methodologies for Determining Grignard Reagent Concentration

Accurate determination of the concentration of active Grignard reagent is paramount for its effective use in subsequent synthetic steps. Various methods, each with its own advantages and disadvantages, are employed for this purpose.

Chemical Titration Methods and their Limitations

Classical methods for quantifying Grignard reagents often involve titration. One common approach is back-titration, where the reagent is decomposed with a known excess of acid, and the remaining acid is then titrated. However, this method is non-selective and measures both the active Grignard reagent and its inactive, hydrolyzed decomposition products. A more selective approach involves reaction with a ketone, such as benzophenone (B1666685) or acetophenone (B1666503), followed by spectrophotometric determination of the unreacted ketone. psu.edursc.org Another method is potentiometric titration, which can provide well-defined titration curves using a platinum electrode. researchgate.net While these titration methods are widely used, they can be time-consuming and may suffer from inaccuracies due to the high reactivity of the Grignard reagent with atmospheric moisture and oxygen.

Spectrophotometric and Chromatographic Quantification Techniques

Modern analytical techniques offer more rapid and precise alternatives to traditional titration.

Spectrophotometric Methods: Differential spectrophotometry can be used to determine Grignard reagent concentration by reacting it with an excess of a compound like acetophenone and measuring the decrease in absorbance of the acetophenone at a specific wavelength (e.g., 243 nm). psu.edursc.org This method is advantageous as it is not affected by the decomposition products of the Grignard reagent. psu.edursc.org

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for the analysis of Grignard reagents, often after derivatization. researchgate.net For instance, a reversed-phase HPLC method has been developed for vinylmagnesium halides based on their reaction with 9-anthraldehyde. researchgate.net GC coupled with mass spectrometry (GC-MS) provides a highly sensitive method for quantifying related brominated organic compounds, which can be adapted for the analysis of byproducts or unreacted starting materials in 3-Bromobenzylmagnesium bromide solutions. researchgate.net

Interactive Table: Comparison of Quantification Techniques

MethodPrincipleAdvantagesLimitations
Acid-Base Titration Back-titration of excess acid after reaction with Grignard reagent.Simple, inexpensive.Non-selective, measures active and inactive species.
Potentiometric Titration Reaction with an alcohol (e.g., 2-butanol) and monitoring potential change. researchgate.netPrecise endpoint determination. researchgate.netRequires specialized electrode and non-aqueous compatible electrolyte. researchgate.net
Differential Spectrophotometry Reaction with excess acetophenone and measuring absorbance change. psu.edursc.orgSelective for active Grignard reagent. psu.edursc.orgRequires careful handling and dilution.
Gas Chromatography (GC) Separation of volatile components after derivatization. researchgate.netHigh sensitivity and selectivity. researchgate.netDerivatization step can introduce errors.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid phase after derivatization. researchgate.netApplicable to non-volatile compounds.Derivatization is often necessary.

Structural Elucidation Techniques for Intermediate Complexes and Reaction Products (e.g., NMR, X-ray Diffraction of Adducts)

Understanding the precise structure of 3-Bromobenzylmagnesium bromide, including its aggregation state and the nature of its complexes with solvents or other reagents, is crucial for comprehending its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for studying the structure of Grignard reagents in solution. While direct analysis can be complicated by the Schlenk equilibrium and the presence of paramagnetic impurities, techniques like STD-NMR can provide insights into the binding of small molecules to larger complexes. Computational studies, including density functional theory (DFT) methods, can complement experimental NMR data to predict and understand the structures of intermediates and transition states in reactions involving Grignard reagents.

X-ray Diffraction of Adducts: While obtaining single crystals of the Grignard reagent itself is challenging, its structure can be definitively determined by forming crystalline adducts with other molecules. X-ray diffraction analysis of these adducts can reveal detailed information about bond lengths, bond angles, and coordination geometries around the magnesium center. rsc.org This technique has been successfully used to elucidate the structures of various organometallic complexes and provides unambiguous structural proof. rsc.orgresearchgate.net For example, X-ray diffraction has been used to study ordered bromide monolayers and the crystal structures of various bromide-containing materials, demonstrating its power in characterizing halogenated compounds. researchgate.netaps.org

Theoretical and Computational Studies on 3 Bromobenzylmagnesium Bromide Reactivity

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of Grignard reactions due to its balance of computational cost and accuracy. researchgate.netnih.gov It enables the detailed study of complex reaction pathways, including those involving 3-bromobenzylmagnesium bromide.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and determining activation energies. dtu.dk For Grignard reactions, this involves modeling the interaction of the Grignard reagent with a substrate, such as a carbonyl compound. researchgate.net Studies on analogous systems, like methylmagnesium chloride reacting with formaldehyde (B43269), reveal that the reaction can proceed through a four-centered transition state, indicating a concerted polar mechanism. nih.gov The activation energy for such reactions is significantly influenced by the specific species of the Grignard reagent involved (monomer vs. dimer) and its solvation. acs.orgresearchgate.net For instance, dinuclear magnesium complexes have been identified as highly reactive species. researchgate.netresearchgate.net DFT calculations have shown that the activation energy barrier for the reductive elimination step in related iron-catalyzed cross-coupling reactions involving Grignard reagents is a critical rate-limiting factor. acs.orgnih.gov

Table 1: Representative Calculated Activation Energies for Grignard Reactions Note: These are generalized values for prototypical Grignard reactions and not specific to 3-Bromobenzylmagnesium bromide, but are illustrative of the data obtained via DFT.

Reacting SystemComputational MethodCalculated Activation Energy (kcal/mol)Key Finding
CH₃MgCl + AcetaldehydeDFT/AIMD~4.8Dinuclear species exhibit the lowest activation barrier. acs.org
CH₃MgCl + Formaldehyde (dimeric reagent)B3LYP DFTNot specifiedReaction proceeds via a four-centered transition state. nih.gov
Iron-Catalyzed Cross-CouplingDFT (C-PCM)28.13Reductive elimination is the rate-limiting step. acs.orgnih.gov

This table is generated based on findings for general Grignard reagents to illustrate the application of DFT.

DFT is also used to analyze the electronic structure of Grignard reagents and the bonding changes that occur during a reaction. The nature of the carbon-magnesium bond is a key determinant of reactivity. While often depicted as a simple polar covalent bond, computational studies show its character can be highly ionic. researchgate.net Analysis of the spin density distribution can help distinguish between a polar (nucleophilic addition) and a single-electron transfer (SET) radical mechanism. acs.org For example, in the reaction with fluorenone, a significant portion of the unpaired electron in the radical pathway is localized on the carbonyl group and the aromatic system. acs.org The choice between these pathways is influenced by the substrate's reduction potential and the steric bulk of the Grignard reagent. nih.govnih.gov

Ab Initio Methods in Predicting Reactivity and Selectivity

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying chemical reactions. worldscientific.com Ab initio molecular dynamics (AIMD) simulations, in particular, are powerful for exploring the conformational space and the dynamic role of the solvent in Grignard reactions. acs.orgrsc.org These methods have been crucial in demonstrating that multiple organomagnesium species coexisting in solution are all competent reagents, often reacting via parallel pathways with a narrow range of activation energies. nih.gov The solvent is not a passive medium but an active participant, and its dynamics are essential for an accurate representation of the reaction's energy profile. nih.gov For reactions involving chiral centers, ab initio calculations can rationalize the stereoselectivity by comparing the energies of different diastereomeric transition states. worldscientific.com

Computational Investigations of Aggregation and Solvation Effects on Grignard Reagents

The behavior of 3-bromobenzylmagnesium bromide in solution is dominated by the Schlenk equilibrium, which describes the balance between the organomagnesium halide (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). rsc.orgnih.gov Computational studies have been vital in understanding this complex equilibrium.

It is now understood that Grignard reagents exist as a mixture of monomers, dimers, and larger aggregates, and the composition of this mixture is highly dependent on the solvent (e.g., THF, diethyl ether), concentration, and temperature. nih.govrsc.org Computational reaction discovery tools have identified various stable dimeric structures—such as halogen-bridged and carbon-bridged dimers—which are thermodynamically competitive with the monomers. nih.gov These aggregates can be the primary reactive species. researchgate.net

Solvation plays a critical role. Solvent molecules, typically from ethers like THF, coordinate strongly to the magnesium center. researchgate.net AIMD simulations show that the solvent shell is dynamic and that solvent molecules must rearrange or dissociate for the reaction to occur, making solvation an integral part of the reaction coordinate. acs.orgrsc.org The number of coordinating solvent molecules can also influence the steric environment and reactivity of the magnesium center. nih.gov

Table 2: Factors Influencing Grignard Reagent Species in Solution This table summarizes general findings from computational studies applicable to 3-Bromobenzylmagnesium bromide.

FactorInfluenceComputational Insight
Solvent Determines the degree of aggregation and solvation number.THF often leads to monomeric or dimeric species; its explicit coordination is crucial in models. rsc.orgresearchgate.net
Concentration Higher concentrations favor the formation of aggregates (dimers, oligomers).The Schlenk equilibrium shifts towards aggregated forms at higher concentrations. nih.gov
Organic Group (R) The steric and electronic nature of the R group affects aggregation.Aryl groups can engage in π-interactions, stabilizing certain dimer structures. nih.gov
Halide (X) The halide influences the bridging in dimeric structures.Halide bridging (μ-Br, Br) is a common motif in computationally identified stable dimers. nih.gov

Predictive Modeling for Novel Reaction Pathways and Catalyst Design

The insights gained from DFT and ab initio studies are laying the groundwork for the predictive modeling of Grignard reactions. By understanding the factors that control reactivity and selectivity, it becomes possible to design novel reaction pathways or optimize existing ones. For instance, computational screening can help identify catalysts that lower the activation energy for a desired pathway, such as in iron-catalyzed cross-coupling reactions. acs.org

More recently, data-driven approaches and machine learning models are being developed to predict the outcomes of organic reactions. arxiv.orgnih.gov These models are trained on large datasets of known reactions. For Grignard additions to esters, for example, models struggle to predict double addition products, highlighting the need to incorporate mechanistic knowledge—such as the formation of a highly reactive ketone intermediate—into the model's logic. arxiv.orgnih.gov As these predictive tools become more sophisticated, they will offer a powerful method for exploring the potential reactivity of specific reagents like 3-bromobenzylmagnesium bromide in new chemical transformations, accelerating materials and drug discovery. acs.org

Process Development and Safety Considerations in Scaling 3 Bromobenzylmagnesium Bromide Chemistry

Management of Exothermicities and Thermal Control in Reactor Systems

The formation of any Grignard reagent is a highly exothermic process, and the reaction between 3-bromobenzyl bromide and magnesium is no exception. researchgate.net The significant and rapid release of heat poses a considerable safety risk, with the potential for thermal runaway, where the reaction rate increases uncontrollably, leading to a dangerous rise in temperature and pressure. researchgate.netresearchgate.net Effective management of this exotherm is paramount for safe industrial-scale synthesis.

A primary strategy for thermal control is the semi-batch addition of the 3-bromobenzyl bromide to a slurry of magnesium in an appropriate ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgchemrxiv.org This method allows the rate of heat generation to be controlled by the feed rate of the halide. Sophisticated industrial reactors equipped with high-efficiency cooling jackets and internal cooling coils are essential to dissipate the heat generated. acs.org

Reaction calorimetry is a vital tool in process development to quantify the heat of reaction and determine the maximum heat-flow rate. This data is crucial for designing a reactor system with adequate cooling capacity. Studies have shown that the enthalpy of formation for similar Grignard reagents can be substantial, necessitating precise control. researchgate.net Real-time monitoring of the reaction temperature and the concentration of unreacted halide is critical. An accumulation of unreacted 3-bromobenzyl bromide, often due to a delayed reaction initiation (induction period), followed by a sudden onset of the reaction, can lead to a dangerous thermal event. acs.orgresearchgate.net

ParameterControl StrategyRationaleReference
Reaction ExothermSemi-batch addition of 3-bromobenzyl bromideControls the rate of heat generation. chemrxiv.org
Heat DissipationHigh-efficiency reactor cooling systems (jackets, coils)Maintains the desired reaction temperature and prevents overheating. acs.org
Induction PeriodUse of activators (e.g., iodine, 1,2-dibromoethane); addition of pre-formed Grignard reagentEnsures a smooth and prompt reaction start, preventing halide accumulation. wikipedia.orggoogle.com
Thermal Runaway RiskReal-time monitoring (calorimetry, in-situ IR); quench systemsAllows for early detection of deviations and provides a method for emergency shutdown. mt.comacs.org

Impurity Profile Management and Byproduct Formation Mitigation Strategies

The primary byproduct of concern in the synthesis of 3-Bromobenzylmagnesium bromide is the Wurtz coupling product, 1,2-bis(3-bromophenyl)ethane. researchgate.netchemrxiv.org This impurity arises from the reaction between the newly formed Grignard reagent and unreacted 3-bromobenzyl bromide. libretexts.org Its formation reduces the yield of the desired product and can complicate downstream purification processes.

Several strategies can be employed to mitigate the formation of this and other impurities:

Temperature Control: Lower reaction temperatures generally disfavor the Wurtz coupling reaction. libretexts.orgnumberanalytics.com Maintaining a consistent and controlled temperature throughout the addition of the halide is crucial.

Halide Concentration: Keeping the instantaneous concentration of free 3-bromobenzyl bromide low minimizes the opportunity for it to react with the Grignard reagent. This is another benefit of the slow, controlled semi-batch addition process. libretexts.org

Magnesium Quality and Activation: The surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide, which can hinder the reaction. wikipedia.org Using high-purity, finely divided, or activated magnesium ensures a rapid and efficient reaction, reducing the residence time of the unreacted halide in the reactor. researchgate.netwikipedia.org

Impurity/ByproductFormation PathwayMitigation StrategyReference
1,2-bis(3-bromophenyl)ethane (Wurtz product)Reaction of 3-Bromobenzylmagnesium bromide with 3-bromobenzyl bromideMaintain low temperature; slow addition of halide; use of flow reactors. researchgate.netchemrxiv.orglibretexts.org
Unreacted 3-bromobenzyl bromideIncomplete reaction or poor initiationEnsure proper magnesium activation; monitor reaction completion using PAT. wikipedia.orgntnu.no
Benzene (B151609) (from hydrolysis)Reaction with trace moistureUse of anhydrous solvents and inert atmosphere (Nitrogen/Argon). researchgate.net

Strategies for Enhancing Overall Process Efficiency and Reproducibility in Industrial Applications

Achieving consistent yield and quality on an industrial scale requires robust process control and optimization. Beyond thermal and impurity management, several strategies contribute to enhanced efficiency and reproducibility.

Process Analytical Technology (PAT): The implementation of PAT is a significant advancement for industrial Grignard synthesis. researchgate.netacs.org In-situ monitoring tools, such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, allow for real-time tracking of the concentrations of reactants, products, and byproducts. mt.comntnu.no This continuous stream of data enables precise control over the reaction, identifying the exact point of initiation, monitoring the rate of conversion, and confirming the reaction's endpoint. acs.orgresearchgate.net This data-rich approach moves away from fixed-time processing to a more dynamic and controlled manufacturing process, ensuring reproducibility between batches. researchgate.net

Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch processing for Grignard reactions. chemrxiv.orgresearchgate.net Flow systems feature a much smaller reaction volume at any given time, inherently improving safety. The high surface-area-to-volume ratio allows for superior heat transfer, enabling better control of the exotherm. acs.org Furthermore, flow reactors can improve selectivity and reduce byproduct formation by minimizing the residence time and controlling stoichiometry more effectively. researchgate.netresearchgate.net

Magnesium Activation: As mentioned, the condition of the magnesium is critical. Industrial processes often employ specific methods for activating the magnesium turnings or powder just before use. Common activating agents include iodine, methyl iodide, or 1,2-dibromoethane (B42909). wikipedia.org An alternative approach involves adding a small amount of pre-formed Grignard reagent to initiate the reaction, which can effectively bypass the often-unpredictable induction period. google.com

StrategyDescriptionBenefitReference
Process Analytical Technology (PAT)In-situ, real-time monitoring of critical process parameters (e.g., via FTIR).Improved process understanding, real-time control, enhanced safety, and batch-to-batch consistency. ntnu.noresearchgate.netacs.org
Continuous Flow ReactorsPerforming the synthesis in a continuous stream rather than a large batch.Superior heat transfer, enhanced safety, reduced byproducts, and improved selectivity. researchgate.netresearchgate.net
Optimized Magnesium ActivationPre-treatment of magnesium or use of chemical activators.Eliminates induction period, ensures reliable reaction initiation, and improves overall reaction rate. wikipedia.orggoogle.com
Automated Control SystemsIntegration of PAT with reactor controls for automated dosing and temperature regulation.Increases reproducibility, reduces human error, and allows for safe operation within optimized parameters. acs.org

Q & A

Q. How is 3-Bromobenzylmagnesium bromide synthesized, and what are its critical physical properties?

  • Methodological Answer : The compound is synthesized via the reaction of 3-bromobenzyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. Key physical properties include a boiling point of 34.6°C, density of 0.766 g/mL (THF solution), and flash point of -40°C. Its reactivity as a Grignard reagent necessitates strict exclusion of moisture and oxygen .
  • Data Table :
PropertyValueSource
Molecular Weight274.24 g/mol
CAS No.107549-22-4
Concentration (Typical)0.5 M in THF

Q. What safety protocols are essential for handling 3-Bromobenzylmagnesium bromide in laboratory settings?

  • Methodological Answer : Due to its pyrophoric nature and reactivity with water, handling requires:
  • Use of flame-resistant lab coats, gloves, and face shields.
  • Conducting reactions under nitrogen/argon atmosphere in flame-dried glassware.
  • Immediate neutralization of spills with dry sand or specialized adsorbents, followed by disposal as hazardous waste .
  • Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How does solvent choice (THF vs. diethyl ether) impact the stability and reactivity of 3-Bromobenzylmagnesium bromide?

  • Methodological Answer : THF enhances solubility and stabilizes the Grignard reagent via stronger coordination to magnesium, reducing side reactions like Wurtz coupling. Diethyl ether, while less stabilizing, is preferable for highly exothermic reactions due to its lower boiling point (34.6°C vs. 66°C for THF). Stability studies should monitor reagent decomposition via gas chromatography or titration .

Q. What strategies optimize yields in cross-coupling reactions using 3-Bromobenzylmagnesium bromide?

  • Methodological Answer :
  • Temperature Control : Maintain reaction temperatures between -20°C and 0°C to suppress undesired nucleophilic attacks.
  • Catalyst Selection : Use transition-metal catalysts (e.g., Ni or Pd) for Kumada couplings, ensuring ligand compatibility (e.g., PPh₃ for aryl halides).
  • Substrate Purity : Pre-dry substrates (e.g., ketones, esters) over molecular sieves to avoid quenching the reagent .

Q. How can bromide ion interference be minimized during analytical quantification of reaction byproducts?

  • Methodological Answer : Bromide ions (Br⁻) from reagent decomposition can skew results in halide-sensitive assays (e.g., ion chromatography). Mitigation strategies include:
  • Precipitation : Add silver nitrate to precipitate Br⁻ before analysis.
  • Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., borate buffer at pH 9.2) to resolve Br⁻ from other anions .
  • Oxidation Studies : Monitor bromate (BrO₃⁻) formation pathways using kinetic models, particularly in ozonolysis reactions .

Q. How do researchers resolve contradictions in reaction outcomes when using 3-Bromobenzylmagnesium bromide under varying conditions?

  • Methodological Answer : Contradictory data (e.g., variable yields or side products) often arise from:
  • Moisture Contamination : Validate inert atmosphere integrity via argon flow meters or moisture sensors.
  • Reagent Degradation : Titrate Grignard reagent periodically using 1,2-dibromoethane or D₂O quenching followed by NMR .
  • Cross-Validation : Compare results with alternative reagents (e.g., 2-bromobenzylmagnesium bromide) to isolate substrate-specific effects .

Data Contradiction Analysis

Q. Why do reported boiling points and densities of 3-Bromobenzylmagnesium bromide solutions vary across studies?

  • Methodological Answer : Discrepancies arise from differences in solvent purity (THF vs. ether), concentration (0.5 M to 2 M), and measurement techniques. For example:
  • THF solutions (d = 0.766 g/mL) exhibit lower volatility than ether-based solutions (d = 0.770 g/mL) due to solvent polarity .
  • Boiling points are often extrapolated from solvent properties rather than direct measurement of the reagent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.